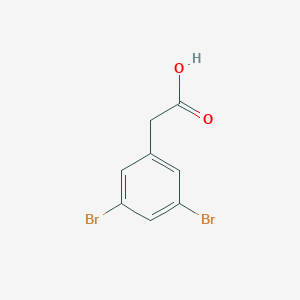

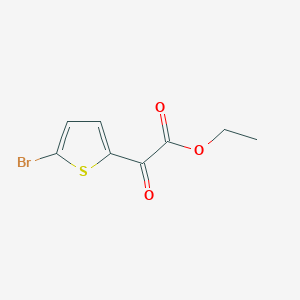

Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate and related compounds often involves novel chalcones and cyclization products, utilizing ethylacetoacetate for the generation of specific derivatives. These synthetic routes are characterized by their efficiency and the ability to yield compounds with promising biological activities, such as anti-inflammatory and antimicrobial properties (Ashalatha, Narayana, & Vijaya Raj, 2009).

Molecular Structure Analysis

The molecular structure of Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate derivatives has been elucidated through spectral analyses and crystal structures investigations. These studies reveal the stabilization of molecular structures through weak intermolecular hydrogen bonding, contributing to their reactivity and potential as bioactive molecules (Ahmed et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate are diverse, including its use in palladium-catalysed direct heteroarylations. This method provides efficient access to biheteroaryls, illustrating the compound's versatility in facilitating complex chemical transformations (Fu, Zhao, Bruneau, & Doucet, 2012).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The compound has been utilized in the synthesis of 3,4-dihydropyrimidin-2-(1H)-(thi)ones , showing good antibacterial and antifungal activity. This highlights its role in developing potential therapeutic agents (Sharma et al., 2022).

- It serves as a reagent in Palladium-Catalysed Direct Heteroarylations , facilitating the formation of biheteroaryls and showcasing its utility in complex organic synthesis (Fu et al., 2012).

- Research on π-hole tetrel bonding interactions in derivatives of ethyl 2-triazolyl-2-oxoacetate underscores its significance in studying molecular interactions and crystal engineering (Ahmed et al., 2020).

Biological Activities and Applications

- The compound's derivatives have shown antioxidant activities , with significant inhibition observed, indicating its potential in developing antioxidant agents (Althagafi, 2022).

- In the realm of DNA-binding analysis , a new pentadentate N3S2 Schiff base ligand derived from 5-bromothiophene-2-carbaldehyde and its complexes have been studied for their physical, chemical, and DNA-binding properties, suggesting its potential in anticancer research (Warad et al., 2020).

Propriétés

IUPAC Name |

ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3S/c1-2-12-8(11)7(10)5-3-4-6(9)13-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBGHMBDWGNJJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371316 | |

| Record name | Ethyl (5-bromothiophen-2-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate | |

CAS RN |

22098-10-8 | |

| Record name | Ethyl (5-bromothiophen-2-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.